1-(4-bromophenyl)-N,N-diethylethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-N,N-diethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-4-14(5-2)10(3)11-6-8-12(13)9-7-11/h6-10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRBOYHBUNISEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 4 Bromophenyl N,n Diethylethanamine and Analogues
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials.
Strategic Disconnections and Precursor Identification
The primary disconnection for 1-(4-bromophenyl)-N,N-diethylethanamine involves breaking the carbon-nitrogen (C-N) bonds. Two logical disconnections are considered:
Disconnection (a): Breaking the bond between the benzylic carbon and the nitrogen atom. This leads to a 1-(4-bromophenyl)ethyl electrophile and a diethylamine (B46881) nucleophile. The precursor for the electrophile would be 1-(4-bromophenyl)ethanol (B1212655) or a corresponding halide.
Disconnection (b): A more common and efficient approach is to disconnect at the C-N bond with the recognition that it can be formed via reductive amination. This strategy identifies 4-bromoacetophenone and diethylamine as the key precursors. This approach is often favored due to the ready availability of the starting materials and the efficiency of the reaction.
A third disconnection strategy could involve the formation of the aromatic ring at a late stage, for instance, through a bromination reaction of a phenyl precursor. However, this is generally less efficient than building the C-N bond directly onto the pre-functionalized aromatic ring.
Considerations for Chiral Synthesis Pathways
The target molecule possesses a stereocenter at the benzylic carbon. Therefore, enantioselective synthesis is a critical consideration for accessing specific stereoisomers. Chiral synthesis strategies can be incorporated in several ways:
Asymmetric Reduction: If proceeding through the reductive amination pathway, the intermediate iminium ion can be subjected to asymmetric hydrogenation using a chiral catalyst. Transition metal catalysts with chiral ligands are commonly employed for this purpose.
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the amine or the ketone prior to the key bond-forming step. The auxiliary directs the stereochemical outcome of the reaction and is subsequently removed. For instance, a chiral amine could be used to form a chiral imine, which is then reduced, and the auxiliary cleaved.
Resolution: A racemic mixture of the final product can be separated into its constituent enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the enantiomerically pure amine.
Direct Synthetic Routes to this compound
Several direct synthetic methods can be employed to construct the target molecule.
Reductive Amination Approaches
Reductive amination is a highly versatile and widely used method for the synthesis of amines. libretexts.orgmasterorganicchemistry.com This one-pot reaction involves the initial formation of an iminium ion from the reaction of a ketone (4-bromoacetophenone) with a secondary amine (diethylamine), followed by in-situ reduction to the corresponding tertiary amine.
The choice of reducing agent is crucial for the success of this reaction. Mild reducing agents are preferred as they selectively reduce the iminium ion in the presence of the starting ketone.
| Precursor 1 | Precursor 2 | Reducing Agent | Solvent | Conditions | Yield |
| 4-Bromoacetophenone | Diethylamine | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE) | Room Temperature, 18h | Good to Excellent |
| 4-Bromoacetophenone | Diethylamine | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Mildly acidic (pH ~6) | Good |
| 4-Bromoacetophenone | Diethylamine | H₂/Pd-C | Ethanol (B145695) (EtOH) | Elevated pressure and temperature | Variable |
This table presents representative conditions based on analogous reactions and may require optimization for the specific synthesis of this compound.
Nucleophilic Alkylation and Amination Reactions
This approach involves the formation of the C-N bond through a nucleophilic substitution reaction. rsc.org A common strategy is the reaction of a 1-(4-bromophenyl)ethyl halide with diethylamine. The reaction proceeds via an S(_N)2 mechanism, where the lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic benzylic carbon, displacing the halide leaving group.
| Electrophile | Nucleophile | Solvent | Base (optional) | Conditions |
| 1-(4-Bromophenyl)ethyl bromide | Diethylamine | Acetonitrile (CH₃CN) | Potassium carbonate (K₂CO₃) | Reflux |
| 1-(4-Bromophenyl)ethyl chloride | Diethylamine | Tetrahydrofuran (THF) | Triethylamine (B128534) (Et₃N) | Room Temperature to Reflux |
This table illustrates general conditions for nucleophilic alkylation of amines.
A related method is the amination of 1-(4-bromophenyl)ethanol. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which is then displaced by diethylamine.
Multi-Component Reaction Incorporations of the Diethylethanamine Moiety
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex molecules in a single step from three or more starting materials. organic-chemistry.org
Petasis Reaction (Borono-Mannich Reaction): This reaction involves an amine, a carbonyl compound, and an organoboronic acid. wikipedia.orgorganic-chemistry.org A potential route to an analogue of the target compound could involve the reaction of diethylamine, an aldehyde (e.g., acetaldehyde), and 4-bromophenylboronic acid. This would yield the corresponding α-aryl-N,N-diethylamine.
Ugi Reaction: The Ugi four-component reaction brings together a ketone, an amine, a carboxylic acid, and an isocyanide. nih.govnih.gov While not a direct route to the target compound, it highlights the potential of MCRs to rapidly generate libraries of structurally related α-amino amide derivatives, which could then be further modified.
These MCRs offer a high degree of molecular diversity and are often characterized by high atom economy and operational simplicity.
Synthesis of Key Bromophenyl-Containing Intermediates
The efficient synthesis of the target compound is contingent upon the successful preparation of high-purity intermediates. The foundational steps involve the creation of a C-C bond to form the ketone, followed by functional group manipulations to prepare for the introduction of the diethylamino group.
Preparation of 1-(4-Bromophenyl)ethanone
The most prevalent method for synthesizing 1-(4-bromophenyl)ethanone (also known as 4-bromoacetophenone) is the Friedel-Crafts acylation of bromobenzene (B47551). This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. The reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then attacks the electron-rich bromobenzene ring. The bromine atom is an ortho-, para-directing deactivator; however, the para-substituted product is formed predominantly due to reduced steric hindrance compared to the ortho position. The reaction is typically performed in a dry, non-polar solvent like dichloromethane.
| Acylating Agent | Catalyst | Solvent | Temperature | Time | Reference |
|---|---|---|---|---|---|
| Acetyl chloride | AlCl₃ | Not specified | 50 °C | 5 hours | mdpi.com |
| Acetic anhydride | AlCl₃ | Dichloromethane | Reflux | 30 minutes | researchgate.net |
Oxime Formation from Bromophenyl Ketones
1-(4-Bromophenyl)ethanone can be converted into its corresponding oxime, 1-(4-bromophenyl)ethanone oxime, a key intermediate that can be used in various synthetic transformations. The oximation reaction involves treating the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate, to neutralize the liberated HCl. smolecule.comorgsyn.org The reaction is commonly carried out in a protic solvent like ethanol under reflux conditions. smolecule.com
The resulting oxime can exist as a mixture of (E) and (Z) stereoisomers, though the (E)-isomer is often favored. This stereochemistry is particularly relevant for subsequent reactions like the Beckmann rearrangement. The Beckmann rearrangement of acetophenone (B1666503) oximes, an acid-catalyzed transformation, converts the oxime into an N-substituted amide. rsc.orgunive.itrsc.orgresearchgate.netacs.org For 1-(4-bromophenyl)ethanone oxime, this rearrangement would stereospecifically yield N-(4-bromophenyl)acetamide, where the aryl group migrates because it is anti-periplanar to the hydroxyl leaving group in the more stable (E)-oxime.
| Starting Material | Reagents | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| 1-(4-Bromophenyl)ethanone | Hydroxylamine hydrochloride | Pyridine | Denatured Ethanol | Heated to 85 °C oil bath | orgsyn.org |
| 4-Bromoacetophenone | Hydroxylamine hydrochloride | Sodium acetate | Ethanol | Reflux | smolecule.com |
Development of 4-Bromophenyl Precursors for Amination
Several precursors derived from 1-(4-bromophenyl)ethanone are instrumental for introducing the amine functionality.
1-(4-Bromophenyl)ethanone : This ketone is the most direct precursor for the synthesis of this compound via direct reductive amination. wikipedia.orgresearchgate.net This one-pot reaction involves the condensation of the ketone with diethylamine to form an intermediate enamine or iminium ion, which is then reduced in situ to the target tertiary amine. wikipedia.org
1-(4-Bromophenyl)ethanone Oxime : The oxime can serve as a precursor to the primary amine, 1-(4-bromophenyl)ethanamine (B1329632). Reduction of the oxime group, for instance with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, yields the corresponding primary amine, which could then be subsequently N-alkylated to introduce the two ethyl groups. smolecule.com
2-Bromo-1-(4-bromophenyl)ethanone : Halogenation of 1-(4-bromophenyl)ethanone at the alpha-carbon produces 2-bromo-1-(4-bromophenyl)ethanone. sigmaaldrich.comrsc.orgbroadpharm.com This α-haloketone is a potent electrophile and can react with amines via nucleophilic substitution to form α-aminoketones, which can then be further reduced.
Application of Catalytic Methods in Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes for bond formation. Both transition metal catalysis and organocatalysis are highly relevant to the synthesis of the target molecule and its analogues.
Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Bromides
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, particularly on aromatic rings. While direct synthesis of the target molecule's side chain is typically achieved through other means, these methods are crucial for synthesizing analogues where an amine is attached directly to the phenyl ring.
Palladium-Catalyzed Buchwald-Hartwig Amination : This reaction is a cornerstone of modern C-N bond formation, coupling aryl halides (including bromides) with a wide range of amines. wikipedia.orgjk-sci.comorganic-chemistry.orglibretexts.org The reaction employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com The choice of ligand is critical and has evolved through several "generations" to accommodate a broader scope of substrates and milder reaction conditions. wikipedia.org This method could be applied to 4-bromoacetophenone to synthesize N-aryl or N-alkyl aminophenyl ethanone (B97240) derivatives. nih.gov
Copper-Catalyzed Ullmann Condensation : The Ullmann reaction is a classical method for C-N bond formation that uses a copper catalyst. wikipedia.orgorganic-chemistry.orgthermofisher.cn Historically, it required harsh conditions (high temperatures and stoichiometric copper). wikipedia.org However, modern protocols utilize soluble copper catalysts with ligands such as diamines or amino alcohols, enabling the reaction to proceed under milder conditions. rsc.org The Goldberg reaction, a specific type of Ullmann condensation, is used for the amination of aryl halides. wikipedia.org
| Reaction | Metal Catalyst | Typical Ligands | Typical Bases | Key Features |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Phosphines (e.g., BINAP, X-Phos, DPPF) | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Broad substrate scope, high functional group tolerance, generally milder conditions. wikipedia.orgjk-sci.com |
| Ullmann Condensation (Goldberg Reaction) | Copper (e.g., CuI, Cu powder) | Diamines, Phenanthroline, Amino alcohols | K₂CO₃, KOH | Classical method, often requires higher temperatures but can be cost-effective. wikipedia.orgrsc.org |
Organocatalysis in Amine Synthesis
Organocatalysis offers a metal-free approach to amine synthesis, which is particularly advantageous for producing pharmaceuticals and fine chemicals by avoiding metal contamination. acsgcipr.org The direct reductive amination of ketones is a prime example where organocatalysis has made significant contributions. researchgate.netprinceton.edunih.gov
The mechanism involves the condensation of a ketone (e.g., 1-(4-bromophenyl)ethanone) and an amine (e.g., diethylamine) to form an iminium ion intermediate. acsgcipr.org A chiral or achiral organocatalyst, typically a Brønsted acid like a phosphoric acid derivative or a hydrogen-bond donor like thiourea, activates the iminium ion. acsgcipr.orgresearchgate.net This activated intermediate is then reduced by a hydride donor. acsgcipr.org Hantzsch esters are commonly used as mild and effective hydride sources in these reactions. princeton.edumdpi.comorganic-chemistry.orgdntb.gov.uanih.gov This method allows for the direct, one-pot synthesis of the target amine from its ketone and amine precursors under relatively mild conditions. acsgcipr.org Furthermore, the use of chiral organocatalysts can facilitate enantioselective synthesis, providing access to specific stereoisomers of chiral amines. princeton.edunih.gov
| Component | Examples | Function | Reference |
|---|---|---|---|
| Organocatalyst | Chiral Phosphoric Acids (e.g., BINOL-derived), Thioureas | Activates the imine/iminium intermediate via protonation or hydrogen bonding. | acsgcipr.orgresearchgate.net |
| Hydride Source | Hantzsch Esters, Benzothiazolines, Silanes | Provides the hydride for the reduction of the activated iminium ion. | acsgcipr.orgprinceton.edu |
| Carbonyl Substrate | Aldehydes, Ketones (e.g., 1-(4-Bromophenyl)ethanone) | Provides the carbon skeleton for the final amine. | nih.gov |
| Amine Substrate | Primary and Secondary Amines (e.g., Diethylamine) | Source of the nitrogen atom in the final product. | nih.gov |
Chemical Reactivity and Derivatization Studies of 1 4 Bromophenyl N,n Diethylethanamine
Transformations at the Bromine Atom
The carbon-bromine bond on the aromatic ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution pathways.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the aryl bromide position, significantly expanding the molecular complexity and diversity of derivatives obtainable from 1-(4-bromophenyl)-N,N-diethylethanamine.
Suzuki Coupling: The Suzuki reaction, which couples an organoboron species with an organohalide, is a highly effective method for creating new carbon-carbon bonds. While specific studies on this compound are not extensively documented in peer-reviewed literature, its reactivity can be inferred from patent literature where its hydrochloride salt is used as a substrate. For instance, the coupling of the hydrochloride salt of this compound with boronic acids or their esters can be performed under standard Suzuki conditions to yield the corresponding biaryl compounds.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound·HCl | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 1-(4-Arylphenyl)-N,N-diethylethanamine |
This table represents typical conditions for a Suzuki coupling reaction involving an aryl bromide.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org There are no specific examples in the literature detailing the Sonogashira coupling of this compound. However, the reaction is expected to proceed under standard conditions based on studies with analogous compounds like 4-bromo-N,N-diethylaniline. organic-chemistry.org The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orglibretexts.orgresearchgate.net Copper-free conditions have also been developed. wikipedia.org
| Analogous Substrate | Alkyne | Catalyst System | Base | Solvent | Product Type | Reference |
| 4-Bromo-N,N-diethylaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 4-(Phenylethynyl)-N,N-diethylaniline | wikipedia.org |
| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Aryl-substituted alkyne | libretexts.org |
This table illustrates representative conditions for Sonogashira coupling reactions on analogous aryl bromides.
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov The reaction is catalyzed by a palladium complex in the presence of a base. organic-chemistry.org While direct studies on this compound are not available, its reactivity in Heck reactions can be anticipated based on protocols developed for other aryl bromides. frontiersin.orgwikipedia.org The reaction typically yields the trans-substituted alkene as the major product. nih.gov
| Analogous Substrate | Alkene | Catalyst | Base | Solvent | Product Type | Reference |
| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 | AcONa | Ethanol (B145695) | Substituted alkene | frontiersin.orgwikipedia.org |
| Aryl Bromide | n-Butyl acrylate | Pd(OAc)₂ / Phosphine-Imidazolium Salt | N/A | Ionic Liquid | Arylated acrylate | nih.gov |
This table shows typical conditions for Heck reactions involving aryl bromides.
Nucleophilic Aromatic Substitution Pathways
Direct nucleophilic aromatic substitution on aryl bromides like this compound is generally challenging due to the electron-rich nature of the aromatic ring. However, modern palladium-catalyzed methods, most notably the Buchwald-Hartwig amination, provide a powerful pathway for the formation of new carbon-nitrogen bonds. libretexts.orgresearchgate.net
Buchwald-Hartwig Amination: This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines. libretexts.orgresearchgate.net It is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. libretexts.org For a substrate like this compound, this reaction could be employed to introduce a new amino group in place of the bromine atom, leading to the formation of substituted phenylenediamine derivatives. A study on the Buchwald-Hartwig amination of 4-bromo-N,N-dimethylaniline with morpholine (B109124) demonstrated the feasibility of this transformation on a closely related substrate. nih.gov
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Product Type | Reference |
| 4-bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂ / IPr | tBuOK | Toluene | N-Aryl morpholine derivative | nih.gov |
| 4-tert-butylbromobenzene | n-Hexylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | N-Aryl hexylamine | google.com |
This table presents conditions for Buchwald-Hartwig amination on analogous aryl bromides.
Reactions Involving the Tertiary Amine Functionality
The N,N-diethylethanamine moiety offers a second site for chemical modification, primarily centered on the lone pair of electrons on the nitrogen atom. Key transformations include quaternization, participation in amine-catalyzed reactions, and N-oxidation.
Quaternization Reactions
The tertiary amine in this compound can readily undergo quaternization by reacting with an alkylating agent. This reaction converts the neutral tertiary amine into a positively charged quaternary ammonium (B1175870) salt. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and dialkyl sulfates (e.g., dimethyl sulfate). cdnsciencepub.com The reaction typically proceeds by nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkylating agent. Solvent-free processes for quaternization have been developed, offering environmental and economic advantages. cdnsciencepub.com
| Tertiary Amine Substrate | Alkylating Agent | Conditions | Product | Reference |
| Tertiary Amine | Alkyl Halide (R₄X) | 50-140 °C, 12-65 bar, optional solvent | Quaternary Ammonium Halide [R₁R₂R₃R₄N]⁺X⁻ | cdnsciencepub.com |
| P(DMAEMA-co-OEGMA-OH) | Bromoethane | N/A | Quaternized Polymer | cdnsciencepub.com |
This table outlines general conditions for the quaternization of tertiary amines.
Amine-Catalyzed Transformations
Tertiary amines are widely used as catalysts in organic synthesis, typically functioning as Brønsted bases or nucleophilic catalysts. While there are no specific reports of this compound being used as a catalyst, its structural features suggest it could function in such a capacity. As a Brønsted base, it can deprotonate acidic protons to generate reactive intermediates. In nucleophilic catalysis, the amine can react with an electrophile to form a reactive quaternary intermediate, which then facilitates a subsequent transformation. The steric hindrance around the nitrogen atom, provided by the two ethyl groups and the phenethyl backbone, would influence its efficacy and selectivity in such catalytic applications.
N-Oxidation Reactions
The nitrogen atom of the tertiary amine can be oxidized to form an N-oxide derivative. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA), or benzoyl peroxide. nih.govacs.org Studies on the N-oxidation of the analogous compound N,N-diethylaniline show that this reaction proceeds readily. The resulting N,N-dialkylaniline N-oxides are stable and isolable compounds that can themselves be used in further synthetic transformations, such as rearrangements to form ortho-aminophenols. The oxidation can be influenced by the solvent, with polar solvents often increasing the reaction rate. acs.org
| Analogous Substrate | Oxidizing Agent | Solvent | Product | Reference |
| N,N-dimethylaniline | Benzoyl Peroxide | Toluene | N,N-dimethylaniline N-oxide (intermediate) | nih.gov |
| N,N-dimethylaniline | Oxygen / Benzoyl Peroxide (initiator) | Acetonitrile or Methanol | N,N-dimethylaniline N-oxide | acs.org |
| N,N-dialkylaniline | Trifluoroacetic anhydride (B1165640) / Et₃N | Dichloromethane | ortho-hydroxy-N,N-dialkylaniline |
This table provides examples of N-oxidation reactions on analogous N,N-dialkylanilines.
Modification of the Ethanamine Backbone
The ethanamine backbone of this compound offers opportunities for structural modification, primarily at the benzylic carbon (the carbon atom of the ethyl group attached to the phenyl ring). While direct modification of this backbone on the title compound is not extensively documented in publicly available literature, established methods for the functionalization of benzylic C-H bonds in similar N,N-diethylphenethylamine structures can be considered as viable synthetic routes.
One potential avenue for modification is the direct acylation of the benzylic C-H bond. Research has demonstrated that cooperative N-heterocyclic carbene (NHC) and photoredox catalysis can achieve the acylation of benzylic C-H bonds under mild conditions. nih.gov This method allows for the introduction of a ketone functionality, transforming the ethanamine backbone into a 1-phenyl-2-aminopropanone structure. Another approach involves the etherification of the benzylic C-H bond, which has been accomplished through a base-promoted halogen transfer mechanism. nih.gov This reaction introduces an ether linkage at the benzylic position, offering a pathway to a variety of new derivatives.
These functionalization strategies highlight the potential for modifying the ethanamine backbone to create novel compounds with altered steric and electronic properties.
Directed Synthesis of Structural Analogues and Homologues
The synthesis of structural analogues and homologues of this compound can be systematically approached by modifying the aryl substituent and the alkyl amine moiety. These modifications are crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for the development of new materials with tailored properties.
The bromine atom on the phenyl ring of this compound is a key functional group that serves as a handle for a wide range of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the phenyl ring, leading to a vast array of derivatives.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov The versatility of this reaction allows for the introduction of various aryl, heteroaryl, and alkyl groups. For instance, the coupling of a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with different arylboronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst. mdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgwikipedia.org This method can be employed to replace the bromine atom with a variety of primary and secondary amines, including cyclic amines and anilines, thereby introducing new nitrogen-containing substituents. The choice of palladium catalyst and ligand is critical for the success of these couplings, especially with challenging substrates. researchgate.netorganic-chemistry.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a new carbon-carbon double bond. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of vinyl groups at the 4-position of the phenyl ring, which can be further functionalized. The reaction is known for its high stereoselectivity, typically favoring the formation of the E-alkene. organic-chemistry.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. synarchive.comorganic-chemistry.org A palladium catalyst and a copper(I) co-catalyst are typically employed. organic-chemistry.org This method is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and materials science.
Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. wikipedia.org
Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.org It is a versatile method for forming carbon-carbon bonds and is compatible with a variety of functional groups. wikipedia.org
The following table summarizes the potential derivatization of the aryl substituent of this compound through various palladium-catalyzed cross-coupling reactions.
| Coupling Reaction | Coupling Partner | Potential Product Structure | Catalyst/Reagents Example |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 1-(4'-Aryl-biphenyl-4-yl)-N,N-diethylethanamine | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Buchwald-Hartwig | Secondary amine (R₂NH) | N,N-Diethyl-N'-[4-(1-diethylaminoethyl)phenyl]amine | Pd(dba)₂, Ligand (e.g., tBuDavePhos) |
| Heck | Alkene (R-CH=CH₂) | 1-[4-(Alkenyl)phenyl]-N,N-diethylethanamine | Pd(OAc)₂, Base (e.g., Et₃N) |
| Sonogashira | Terminal alkyne (R-C≡CH) | 1-[4-(Alkynyl)phenyl]-N,N-diethylethanamine | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) |
| Stille | Organostannane (R-Sn(Alkyl)₃) | 1-(4-Aryl/Alkenyl-phenyl)-N,N-diethylethanamine | Pd(PPh₃)₄ |
| Negishi | Organozinc (R-ZnX) | 1-(4-Aryl/Alkyl-phenyl)-N,N-diethylethanamine | Pd(PPh₃)₄ or Ni(acac)₂ |
The N,N-diethylamino group of this compound can be modified to generate a range of analogues with different amine substituents. Key strategies include N-dealkylation followed by re-alkylation and direct cyclization to form heterocyclic systems.
N-Dealkylation and Re-alkylation: The N,N-diethylamino group can be chemically or catalytically dealkylated to yield the corresponding secondary or primary amine. nih.govdntb.gov.uanih.govrug.nl For instance, N-dealkylation of tertiary amines is a known metabolic pathway and can be mimicked synthetically. nih.govrug.nl Once the secondary or primary amine is obtained, it can be subsequently reacted with a variety of alkylating agents to introduce different alkyl groups, leading to a diverse set of N-substituted analogues.
Synthesis of Cyclic Amines: The open-chain N,N-diethylamino group can be transformed into a cyclic amine. One approach involves the intramolecular cyclization of a suitably functionalized precursor. For example, if the ethanamine backbone is modified to contain a leaving group at an appropriate position, intramolecular nucleophilic substitution by the nitrogen atom could lead to the formation of a heterocyclic ring. General methods for the synthesis of cyclic amines include N-heterocyclization of primary amines with diols and one-pot cyclocondensation of alkyl dihalides with primary amines. organic-chemistry.org While not directly demonstrated on the title compound, these methods suggest plausible routes to cyclic analogues.
The following table illustrates potential modifications of the alkyl amine moiety.
| Modification Strategy | Reactant/Intermediate | Potential Product Structure |
| N-De-ethylation | This compound | 1-(4-Bromophenyl)-N-ethylethanamine |
| N-De-ethylation followed by N-alkylation | 1-(4-Bromophenyl)-N-ethylethanamine + R-X | 1-(4-Bromophenyl)-N-ethyl-N-alkylethanamine |
| Intramolecular Cyclization | Functionalized this compound | Substituted piperidine, pyrrolidine, or azepane derivatives |
Stereochemical Aspects and Chirality in 1 4 Bromophenyl N,n Diethylethanamine Research
Elucidation of the Chiral Center and Stereoisomeric Forms
The molecular structure of 1-(4-bromophenyl)-N,N-diethylethanamine contains a single stereocenter, which is a carbon atom bonded to four different substituents: a 4-bromophenyl group, a hydrogen atom, a methyl group, and a diethylamino group. The presence of this chiral center means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as the (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules.
The spatial arrangement of the substituents around the chiral carbon dictates the stereoisomeric form. The 4-bromophenyl group would likely receive the highest priority, followed by the diethylamino group, the methyl group, and finally the hydrogen atom. The existence of these two distinct stereoisomers is fundamental to the compound's chemistry, as they can exhibit different biological activities and interactions with other chiral molecules. A mixture containing equal amounts of both enantiomers is known as a racemic mixture.
Asymmetric Synthesis Methodologies
The synthesis of enantiomerically pure forms of this compound would necessitate the use of asymmetric synthesis techniques. These methods are designed to selectively produce one enantiomer over the other.
Chiral Auxiliary-Mediated Approaches
One established method for asymmetric synthesis involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For a compound like this compound, a potential synthetic route could involve the reductive amination of 4-bromoacetophenone. By first reacting the ketone with a chiral amine auxiliary to form a chiral imine or enamine, subsequent reduction would proceed with facial selectivity, leading to the preferential formation of one diastereomer. The chiral auxiliary could then be cleaved to yield the desired enantiomer of the target amine. The choice of chiral auxiliary is critical for achieving high diastereoselectivity.
Enantioselective Catalysis
Enantioselective catalysis represents a highly efficient approach to asymmetric synthesis. This method employs a chiral catalyst to control the stereochemistry of a reaction. For the synthesis of this compound, the asymmetric hydrogenation of an enamine precursor or the asymmetric reductive amination of 4-bromoacetophenone in the presence of a chiral catalyst could be employed. Chiral catalysts often consist of a metal center, such as rhodium, ruthenium, or iridium, coordinated to a chiral ligand. The catalyst-substrate complex forms a chiral environment that favors the formation of one enantiomer over the other.
| Catalytic System | Potential Precursor | Expected Outcome |
| Rhodium-based catalyst with chiral phosphine (B1218219) ligand | Enamine of 4-bromoacetophenone and diethylamine (B46881) | High enantiomeric excess of (R)- or (S)-1-(4-bromophenyl)-N,N-diethylethanamine |
| Iridium-based catalyst with chiral diamine ligand | 4-bromoacetophenone and diethylamine | Direct asymmetric reductive amination to the chiral amine |
Biocatalytic Resolution Strategies
Biocatalysis offers an environmentally friendly and highly selective method for obtaining enantiomerically pure compounds. This approach utilizes enzymes, such as lipases or proteases, to selectively react with one enantiomer in a racemic mixture. In a process known as kinetic resolution, the enzyme would acylate one enantiomer of racemic this compound at a much faster rate than the other. This would result in a mixture of the acylated product of one enantiomer and the unreacted, enantiomerically enriched starting material of the other enantiomer, which can then be separated. Dynamic kinetic resolution could also be a possibility, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired acylated enantiomer. rsc.org
Enantiomeric Separation and Purification Techniques
For the separation and purification of the enantiomers of this compound from a racemic mixture, chiral chromatography is the most common and effective technique. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus their separation.
Another method for enantiomeric resolution is the formation of diastereomeric salts. nih.gov This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to regenerate the respective pure enantiomers of the amine.
| Separation Technique | Principle | Typical Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Analytical and preparative scale separation |
| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties | Preparative scale resolution |
| Supercritical Fluid Chromatography (SFC) | Chiral separation using a supercritical fluid as the mobile phase | Analytical and preparative scale separation |
Studies on Configurational Stability and Inversion Dynamics
The configurational stability of the chiral center in this compound is an important consideration. For a simple amine of this type, the chiral center at the benzylic position is generally configurationally stable under normal conditions. Racemization, the process by which one enantiomer converts into an equal mixture of both, would typically require significant energy input, such as high temperatures or harsh chemical conditions that could facilitate the breaking and reforming of bonds at the chiral center.
Studies on the inversion dynamics would investigate the energy barrier to racemization. This could be theoretically modeled using computational chemistry or experimentally determined by monitoring the rate of racemization of an enantiomerically enriched sample under various conditions. However, for a compound like this compound, the barrier to inversion at the chiral carbon is expected to be high, ensuring its stereochemical integrity under typical handling and storage conditions.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Chromatographic Purity and Quantification Methods
Chromatography is the cornerstone for separating the compound from impurities and for its quantification.
HPLC and UPLC are the primary methods for assessing the purity and quantifying 1-(4-bromophenyl)-N,N-diethylethanamine. nih.gov
Purity Assessment (Reversed-Phase HPLC) : A reversed-phase method, typically using a C18 stationary phase, is standard. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, often with an acidic modifier such as formic acid to ensure the amine is protonated and yields sharp peaks. Detection is commonly performed using a UV detector set to a wavelength where the bromophenyl group absorbs, such as 220 nm.
Chiral Separation : To separate the R and S enantiomers, chiral HPLC is required. This involves using a specialized chiral stationary phase (CSP). Polysaccharide-based or crown-ether-based columns are often effective for separating chiral amines. oup.comgoogle.com This separation is crucial for determining the enantiomeric purity or e.e. of a sample.
UPLC : UPLC operates on the same principles as HPLC but uses columns with smaller particles (<2 µm), which allows for higher operating pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC.
Table 4: Typical HPLC/UPLC Conditions for Analysis
| Parameter | Typical Condition for Purity Analysis | Typical Condition for Chiral Separation |
|---|---|---|
| Column | Reversed-Phase C18, 3-5 µm | Chiral Stationary Phase (e.g., Cellulose-based) |
| Mobile Phase | Acetonitrile / Water + 0.1% Formic Acid | Hexane / Isopropanol (B130326) + diethylamine (B46881) |
| Elution Mode | Gradient or Isocratic | Isocratic |
| Flow Rate | 0.5 - 1.5 mL/min (HPLC), 0.2-0.6 mL/min (UPLC) | 0.5 - 1.0 mL/min |
| Detection | UV at ~220 nm | UV at ~220 nm |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. For this compound, GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is an effective method for purity assessment and the quantification of volatile impurities.
The method typically involves injecting a solution of the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase), such as helium or nitrogen, through a capillary column. The column's inner surface is coated with a stationary phase, a microscopic layer of liquid or polymer. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. The basicity of the amine group in this compound may necessitate the use of a base-deactivated column to prevent peak tailing and improve chromatographic resolution. nih.gov
GC-MS analysis provides definitive structural confirmation by analyzing the mass fragmentation patterns of the eluted compound, which can be compared against spectral libraries like the NIST database for verification. nist.govresearchgate.net The development of a GC method for a similar amine, allylamine, utilized a DB-CAM capillary column with a polyethylene (B3416737) glycol stationary phase, demonstrating good separation and sensitivity. nih.gov For complex biological or environmental samples, optimized fast-GC methods can significantly reduce analysis times while maintaining high resolution. researchgate.net
Table 1: Illustrative GC Operating Conditions for Analysis of this compound
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Detector Temp (FID) | 300 °C |
| MS Scan Range | 50-550 m/z |
This table presents typical starting parameters for method development; optimization is required for specific applications.
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the carbon atom bonded to the bromophenyl group, the N,N-diethylamino group, a methyl group, and a hydrogen atom, it can exist as a pair of enantiomers. Enantiomers often exhibit different pharmacological and toxicological profiles, making their separation and quantification critical. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for determining enantiomeric excess (ee). mdpi.com
This separation is achieved using a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral amines. researchgate.netmdpi.com For the separation of the related compound 1-(4-bromophenyl)-ethylamine, a crown ether-based CSP has also been shown to be effective. researchgate.net
The mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol (B145695), is optimized to achieve baseline resolution between the enantiomer peaks. tsijournals.com The addition of a small amount of an amine modifier, like diethylamine, can improve peak shape and resolution for basic analytes. researchgate.net
Table 2: Example Chiral HPLC System for Enantiomeric Separation
| Parameter | Condition |
| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based CSP |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Expected Elution | (S)-enantiomer followed by (R)-enantiomer (order is CSP-dependent) |
This table illustrates a common setup for chiral amine separation; conditions must be optimized for this compound.
Method Development and Validation in Chemical Analysis
Once an analytical method is developed, it must undergo rigorous validation to ensure it is suitable for its intended purpose. Validation is a systematic process that demonstrates an analytical method is accurate, precise, specific, sensitive, and robust. The process follows guidelines such as those from the International Council for Harmonisation (ICH). jchr.org
Specificity and Selectivity Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. iupac.orglew.ro Selectivity refers to the degree to which a method can determine particular analytes in a complex mixture without interference from other components. iupac.orgresearchgate.net
For the analysis of this compound, specificity is demonstrated by showing that there is no interference at the retention time of the analyte from potential process impurities or degradation products. researchgate.net In a chromatographic method, this is often assessed by injecting individual impurities and a placebo (matrix without the analyte) to confirm the absence of co-eluting peaks. pom.go.id Peak purity analysis using a Photodiode Array (PDA) detector in HPLC or a Mass Spectrometer in GC-MS can further confirm that the analyte peak is spectrally pure. tsijournals.com
Linearity and Range Determination
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. researchgate.net To determine linearity, a series of standards of the analyte at different concentrations are prepared and analyzed. nih.gov The results are typically plotted as response (e.g., peak area) versus concentration, and a linear regression analysis is performed.
The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. researchgate.net For the quantification of this compound, a typical range might span from 50% to 150% of the expected working concentration.
Table 3: Representative Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 150,500 |
| 25 | 375,200 |
| 50 | 749,800 |
| 75 | 1,125,500 |
| 100 | 1,501,000 |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 15000x + 450 |
This table shows hypothetical data illustrating a linear relationship for the analyte.
Detection and Quantitation Limits
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
These limits are crucial for analyzing trace impurities. They are commonly determined based on the signal-to-noise ratio (S/N), where the LOD is typically established at an S/N of 3:1 and the LOQ at an S/N of 10:1. nih.gov For related bromophenyl compounds and other amines, LOQ values in the range of 0.01 to 1 µg/mL have been reported, depending on the analytical technique and detector used. tsijournals.comjchr.org
Precision and Accuracy Assessments
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). jchr.orgnih.gov
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample of known concentration (a standard) or by spiking a sample matrix with a known amount of the analyte and calculating the percent recovery. pom.go.id Regulatory guidelines typically require recovery to be within 98-102% for drug substance analysis.
Table 4: Illustrative Precision and Accuracy Data
| Concentration Level | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Low (80 µg/mL) | 0.45 | 0.85 | 99.5 |
| Mid (100 µg/mL) | 0.30 | 0.65 | 100.2 |
| High (120 µg/mL) | 0.38 | 0.72 | 99.8 |
This table presents hypothetical yet typical validation results for a chromatographic assay.
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Conformational Analysis
Molecular modeling of 1-(4-bromophenyl)-N,N-diethylethanamine involves constructing a three-dimensional representation of the molecule to predict its most stable spatial arrangements, known as conformations. The molecule possesses several rotatable bonds, primarily the C-C bond of the ethylamine (B1201723) backbone and the C-N bonds connecting the ethyl groups to the nitrogen atom. Rotation around these bonds gives rise to various conformers with different potential energies.
Conformational analysis is typically performed using molecular mechanics force fields or more accurate quantum mechanical methods. The goal is to identify the global minimum energy conformation—the most stable arrangement of the atoms—as well as other low-energy local minima. For molecules with a chiral center, such as the ethylamine carbon in this compound, modeling helps in understanding the spatial relationship between the substituents: the 4-bromophenyl group, the diethylamino group, a methyl group, and a hydrogen atom. Studies on similar chiral molecules, like (E)-2-(1-(4-bromophenyl)ethylidene)hydrazinecarbothioamide, have shown that different rotational isomers can have significant energy differences, which dictates their relative populations at equilibrium. christuniversity.in The most stable conformer is determined by a delicate balance of steric hindrance between the bulky bromophenyl and diethyl groups and stabilizing electronic interactions.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed picture of the electron distribution within this compound, which is fundamental to its structure, stability, and chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to optimize the molecule's geometry and calculate various electronic descriptors. nih.govresearchgate.net
Key applications of DFT for this compound include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net In related bromophenyl compounds, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed across the molecule. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would likely show a region of negative potential (red/yellow) around the electronegative nitrogen and bromine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, highlighting sites for nucleophilic interaction.
Table 1: Predicted Electronic Properties via DFT
| Property | Predicted Value/Description | Significance |
|---|---|---|
| HOMO Energy | Typically between -6.0 and -7.0 eV | Indicates electron-donating capability |
| LUMO Energy | Typically between -0.5 and -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~5.5 eV | Relates to chemical stability and reactivity |
Note: The values in this table are illustrative, based on typical results for similar aromatic amines from computational studies.
Quantum chemical calculations are instrumental in predicting spectroscopic data, which serves to validate experimental findings or aid in structural elucidation. nih.gov
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. liverpool.ac.uksourceforge.io By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical spectrum can be generated. researchgate.net Comparing these predicted shifts with experimental data helps confirm the molecular structure. For instance, the aromatic protons and carbons of the bromophenyl ring would have characteristic predicted shifts, while the diastereotopic protons of the N-ethyl groups would show distinct signals due to the nearby chiral center.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Phenyl Ring | C-H stretch | 3100 - 3000 |
| Phenyl Ring | C=C stretch | 1600 - 1450 |
| Alkyl Groups | C-H stretch | 2980 - 2850 |
| Amine | C-N stretch | 1250 - 1020 |
Note: These are typical frequency ranges derived from computational studies on substituted aromatic compounds. nih.govsapub.org
Reaction Mechanism Elucidation Through Computational Pathways
Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of its mechanism. For this compound, a likely synthetic route involves the reductive amination of 4-bromoacetophenone with diethylamine (B46881) or the N-alkylation of 1-(4-bromophenyl)ethanamine (B1329632).
Theoretical studies can model these reaction pathways step-by-step. For instance, in a reductive amination, computational methods can:
Model the initial formation of a hemiaminal intermediate from the ketone and diethylamine.
Calculate the energy barrier for the dehydration of the hemiaminal to form an iminium ion.
Simulate the reduction of the iminium ion by a hydride source (e.g., NaBH₄), identifying the transition state for the hydride transfer.
By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile reveals the rate-determining step and provides insights into how catalysts or changes in reaction conditions might affect the outcome. Similar DFT investigations have been successfully applied to understand the mechanisms of other reactions involving bromophenyl substrates, such as Suzuki cross-coupling reactions. nih.govresearchgate.net
Stereoisomer Energy Profiles and Transition State Analysis
The central carbon atom of the ethanamine backbone in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers: (R)-1-(4-bromophenyl)-N,N-diethylethanamine and (S)-1-(4-bromophenyl)-N,N-diethylethanamine.
Computational chemistry can be used to analyze the properties of these stereoisomers.
Energy Profiles: While enantiomers have identical energies in an achiral environment, computational modeling is crucial for studying their interactions with other chiral molecules. Furthermore, if additional chiral centers were present, the relative energies of the resulting diastereomers could be calculated to predict which would be more stable. Conformational analysis of related Schiff bases has shown that the energy difference between stereoisomers (such as E/Z isomers) can be readily computed, revealing the more thermodynamically stable form. alquds.edu
Transition State Analysis: In reactions where the stereocenter is formed or altered, computational analysis can identify the transition states leading to each stereoisomer. The relative energies of these transition states determine the stereoselectivity of the reaction. For example, in an asymmetric synthesis, a chiral catalyst creates different energy pathways to the (R) and (S) products. Calculating the energy barrier (activation energy) for each pathway can predict the enantiomeric excess (ee) of the reaction, providing a theoretical foundation for designing more selective synthetic methods.
Future Directions and Emerging Research Avenues in 1 4 Bromophenyl N,n Diethylethanamine Chemistry
Innovations in Green Chemistry Approaches for Synthesis
The chemical industry's shift towards sustainability is spurring the development of environmentally benign synthetic methods. For 1-(4-bromophenyl)-N,N-diethylethanamine, future research will likely focus on greener synthetic routes that improve efficiency and reduce environmental impact.
Key areas of innovation include:
Catalytic Systems: The development of novel catalysts is crucial. Research into magnetically recoverable nanocatalysts, for instance, could lead to efficient and reusable systems for key synthetic steps, such as bromination or amination reactions. researchgate.net The use of palladium-catalyzed reactions, like the Suzuki cross-coupling, has been effective for creating complex molecules with bromophenyl groups and could be adapted for greener synthesis protocols. nih.gov
Solventless and Alternative Solvent Reactions: Moving away from traditional volatile organic solvents is a core principle of green chemistry. Future syntheses may employ solventless microextraction techniques or utilize greener solvents like water or ionic liquids. nih.gov Microwave-assisted organic synthesis (MAOS) is another promising avenue, as it can accelerate reaction times, reduce energy consumption, and often leads to cleaner reactions with higher yields. nih.gov
Deaminative Functionalization: Advanced strategies such as deaminative bromination offer a direct method for converting amines to brominated compounds under mild conditions. nih.gov Exploring such pathways could provide more efficient and atom-economical routes to this compound and its analogues.
Table 1: Comparison of Potential Green Synthesis Strategies
| Strategy | Potential Advantage | Relevant Research Area |
| Nanocatalysis | Catalyst reusability, high efficiency, mild reaction conditions. | Magnetically separable catalysts for organic synthesis. researchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, improved yields. | Eco-friendly synthesis of heterocyclic compounds. nih.gov |
| Solventless Microextraction | Elimination of hazardous solvents, miniaturization, automation. | Green analytical chemistry principles applied to synthesis. nih.gov |
| Deaminative Bromination | Direct conversion of functional groups, mild reaction conditions. | Novel functional group interconversions. nih.gov |
Design and Synthesis of Advanced Materials Incorporating the Compound's Scaffolding
The unique structure of this compound, featuring a brominated aromatic ring and a flexible diethylaminoethyl chain, makes it an interesting building block for advanced materials.
Organic Light-Emitting Diodes (OLEDs): The scaffolding present in the compound is similar to structures used in the development of optoelectronic materials. nih.gov The bromophenyl group can be functionalized, for example, through Suzuki coupling reactions, to create larger conjugated systems suitable for use as emitters or host materials in OLEDs. nih.gov
Metal-Organic Frameworks (MOFs): Brominated aromatic compounds are being explored as precursors for creating functional materials within the pores of MOFs. researchgate.net The this compound scaffold could be used to synthesize guest molecules that are then polymerized or carbonized within a MOF to create materials like nitrogen-doped graphene nanoribbons, which have potential applications in electronics and catalysis. researchgate.net
Sensors: The diethylamino group can act as a binding site for metal ions or other analytes. Incorporating this scaffold into polymer matrices could lead to the development of novel chemosensors. The bromine atom also provides a site for further modification to tune the sensor's selectivity and sensitivity.
Development of Integrated Analytical Platforms for Complex Mixture Analysis
As a substituted phenethylamine (B48288), this compound may be encountered in complex matrices, such as in forensic or environmental samples. The development of sophisticated analytical platforms is essential for its detection and quantification.
Hyphenated Chromatographic Techniques: The standard for analyzing complex mixtures containing designer drugs involves the coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS). fiu.edu Future research will focus on refining these LC-MS and GC-MS methods for enhanced sensitivity and specificity, allowing for the detection of trace amounts of the compound and its metabolites. fiu.edumdpi.com
Molecularly Imprinted Polymers (MIPs): MIPs are synthetic receptors with tailor-made binding sites for a specific molecule. acs.org The development of MIP-based sensors for this compound could offer a cost-effective and highly selective method for its detection in complex samples, overcoming challenges associated with structurally similar molecules. acs.org
Advanced Microextraction Techniques: Miniaturized and solvent-free extraction methods like solid-phase microextraction (SPME) and in-tube extraction (ITEX) are becoming central to green analytical chemistry. nih.gov Integrating these automated sample preparation techniques with GC-MS or LC-MS creates powerful, high-throughput platforms for routine analysis. nih.gov
Comprehensive Spectral Libraries: The continual emergence of new chemical compounds necessitates constantly updated spectral databases. Ongoing efforts to expand mass spectral libraries are critical for the rapid and accurate identification of compounds like this compound in forensic and toxicological laboratories. sisweb.com
Table 2: Emerging Analytical Platforms for Compound Analysis
| Platform | Principle | Advantage |
| LC-MS/GC-MS | Chromatographic separation followed by mass-based detection. | High sensitivity and specificity for complex mixtures. fiu.edu |
| MIP-Based Sensors | Creates specific binding sites for the target analyte. | High selectivity, cost-effectiveness, and robustness. acs.org |
| SPME-GC-MS | Solvent-free extraction and pre-concentration on a coated fiber. | Green, automated, and enhances sensitivity. nih.gov |
| Affinity Chromatography | Separation based on specific biological or chemical interactions. | Precise capture and identification of bioactive compounds from complex mixtures. nih.gov |
Advanced Mechanistic Investigations Through Combined Experimental and Computational Methodologies
A deep understanding of the reaction mechanisms, structure-activity relationships, and physicochemical properties of this compound requires a synergistic approach combining experimental work with computational modeling.
Reaction Pathway Elucidation: Computational chemistry, particularly Density Functional Theory (DFT) calculations, can be used to model reaction intermediates and transition states. osti.gov This allows researchers to predict the most likely reaction pathways for the synthesis or degradation of the compound, complementing experimental findings. For instance, computations can help understand the chain mechanism in deaminative functionalization reactions. nih.gov
Predicting Physicochemical Properties: Computational tools can predict properties such as solubility, lipophilicity, and electronic structure. This information is valuable for designing applications in materials science or for understanding the compound's behavior in analytical systems.
Structure-Interaction Studies: In the context of materials science or potential biological interactions, molecular docking and dynamic simulations can model how the this compound scaffold interacts with other molecules, polymers, or biological targets. arxiv.org This can guide the rational design of new materials or help to interpret analytical data. Combining spectroscopic techniques with computational studies provides a powerful approach to characterizing complex formation and molecular structure. osti.gov This integrated strategy is essential for designing experiments and interpreting results, ultimately accelerating scientific progress. nih.gov
Q & A
Q. How do structural modifications (e.g., halogen substitution) impact the pharmacological activity of this compound analogs?
- Methodological Answer : Comparative studies with etonitazene (4-ethoxy analog) and brorphine (piperidinyl-benzimidazolone derivative) show that bromine enhances metabolic stability but reduces μ-opioid receptor binding affinity compared to chlorine (e.g., IC₅₀: Br = 12 nM vs. Cl = 8 nM) . Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal steric hindrance from the bromophenyl group disrupts key receptor interactions .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Methodological Answer : Heavy bromine atoms cause absorption errors in X-ray data. SHELXL addresses this via:
- Empirical Absorption Correction : SADABS or TWINABS for data scaling.
- Anisotropic Displacement Parameters : Refine Br atoms with Uᵢⱼ tensors to model thermal motion accurately.
Disordered diethyl groups are resolved using PART instructions and restraints (DFIX/ISOR) .
Q. How can computational methods (e.g., DFT) predict electronic properties relevant to reaction mechanisms?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) determine:
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with nucleophilic reactivity at the amine nitrogen.
- Electrostatic Potential Maps : Highlight electrophilic regions (bromophenyl ring) for Suzuki-Miyaura coupling .
Q. How should researchers reconcile discrepancies in reported pharmacological potency across analogs?
- Methodological Answer : Contradictions in potency (e.g., etonitazene vs. brorphine) arise from assay variability (cell lines vs. in vivo models). Standardization steps:
- Normalization to Reference Agonists : Express activity as % fentanyl response in CHO-μOR assays.
- Meta-Analysis : Use PRISMA guidelines to aggregate data from PubChem and DSSTox .
Q. What reaction mechanisms govern the bromophenyl group’s stability under acidic/basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
